methyl}phosphonic acid CAS No. 176112-33-7](/img/structure/B12566762.png)
{[2-(Diphenylphosphanyl)phenyl](hydroxy)methyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is an organophosphorus compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid typically involves the reaction of diphenylphosphine with a suitable precursor, such as a phenyl-substituted aldehyde or ketone, followed by oxidation to introduce the phosphonic acid group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or bromine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The phosphonic acid group can be reduced to phosphonates.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphonates.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phosphonic acids: Compounds with similar phosphonic acid functional groups.
Phosphine oxides: Compounds with similar phosphanyl groups that have been oxidized.
Aminophosphonic acids: Compounds with both amino and phosphonic acid groups.
Uniqueness
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is unique due to the combination of phosphanyl and phosphonic acid groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups.
特性
CAS番号 |
176112-33-7 |
|---|---|
分子式 |
C19H18O4P2 |
分子量 |
372.3 g/mol |
IUPAC名 |
[(2-diphenylphosphanylphenyl)-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C19H18O4P2/c20-19(25(21,22)23)17-13-7-8-14-18(17)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,(H2,21,22,23) |
InChIキー |
VPBGEVOMOMNOOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


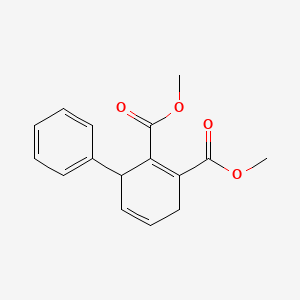
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
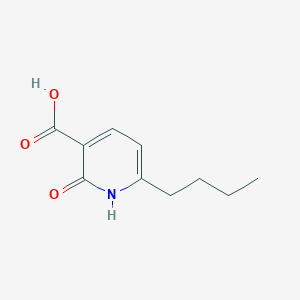
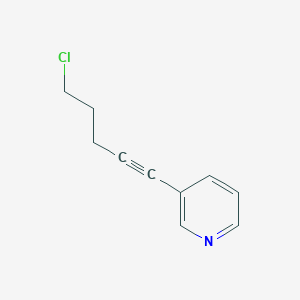
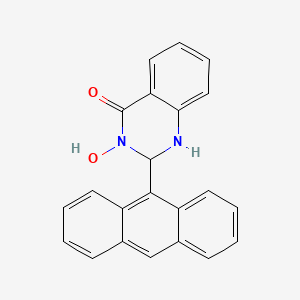
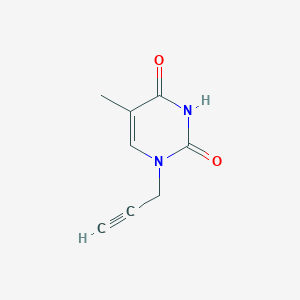
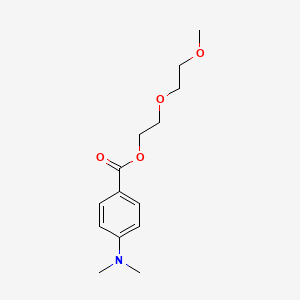
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
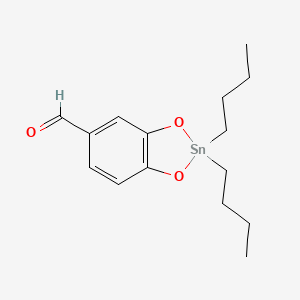
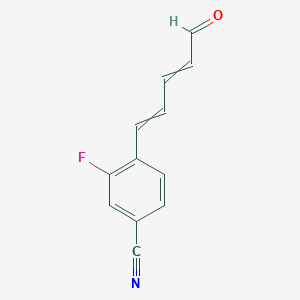
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
